molecular formula C13H21FN2O3S B12963959 1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate

1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate

Cat. No.: B12963959
M. Wt: 304.38 g/mol
InChI Key: OHLDFSFXKOPNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate involves several steps. The starting material, 1-(3-fluoropropyl)azetidin-3-amine, is reacted with 4-methylbenzenesulfonic acid to form the desired product . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the purity and yield of the final compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demands of research institutions .

Chemical Reactions Analysis

1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.

    Medicine: Although not for human use, it serves as a model compound in drug discovery and development, helping to understand the interactions of similar structures with biological targets.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluoropropyl group and azetidine ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

1-(3-Fluoropropyl)azetidin-3-amine 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide specific reactivity and stability advantages in research applications.

Properties

Molecular Formula

C13H21FN2O3S

Molecular Weight

304.38 g/mol

IUPAC Name

1-(3-fluoropropyl)azetidin-3-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H13FN2/c1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-3-9-4-6(8)5-9/h2-5H,1H3,(H,8,9,10);6H,1-5,8H2

InChI Key

OHLDFSFXKOPNMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCCF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.